molecular formula C12H14N2OS B2971958 1-(4-Ethylphenyl)-3-methyl-2-thioxoimidazolidin-4-one CAS No. 692280-91-4

1-(4-Ethylphenyl)-3-methyl-2-thioxoimidazolidin-4-one

Cat. No. B2971958
CAS RN: 692280-91-4
M. Wt: 234.32
InChI Key: LVLNCZQLTVMIOP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(4-Ethylphenyl)-3-methyl-2-thioxoimidazolidin-4-one, also known as EPM, is a synthetic compound that has been extensively researched for its potential therapeutic applications. This compound belongs to the class of thioxoimidazolidinones, which have been shown to possess a range of biological activities. EPM has been studied for its ability to modulate the immune system, inhibit tumor growth, and reduce inflammation.

Mechanism of Action

The mechanism of action of 1-(4-Ethylphenyl)-3-methyl-2-thioxoimidazolidin-4-one is not fully understood, but it is believed to involve the modulation of various signaling pathways. 1-(4-Ethylphenyl)-3-methyl-2-thioxoimidazolidin-4-one has been shown to inhibit the NF-κB signaling pathway, which is involved in the regulation of inflammation and immune responses. 1-(4-Ethylphenyl)-3-methyl-2-thioxoimidazolidin-4-one has also been shown to activate the AMP-activated protein kinase (AMPK) signaling pathway, which is involved in the regulation of cellular energy metabolism. 1-(4-Ethylphenyl)-3-methyl-2-thioxoimidazolidin-4-one may also modulate other signaling pathways, such as the PI3K/Akt/mTOR pathway, which is involved in cell growth and survival.
Biochemical and Physiological Effects:
1-(4-Ethylphenyl)-3-methyl-2-thioxoimidazolidin-4-one has been shown to possess a range of biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines, such as TNF-α and IL-6, and increase the production of anti-inflammatory cytokines, such as IL-10. 1-(4-Ethylphenyl)-3-methyl-2-thioxoimidazolidin-4-one has also been shown to inhibit the proliferation and migration of cancer cells, induce apoptosis, and reduce tumor growth in animal models. 1-(4-Ethylphenyl)-3-methyl-2-thioxoimidazolidin-4-one has been shown to modulate the immune system by increasing the activity of natural killer cells and reducing the activity of T cells.

Advantages and Limitations for Lab Experiments

1-(4-Ethylphenyl)-3-methyl-2-thioxoimidazolidin-4-one has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized in large quantities, which is important for its use in scientific research. 1-(4-Ethylphenyl)-3-methyl-2-thioxoimidazolidin-4-one has been extensively studied, and its biological activities have been well characterized. However, there are also limitations to the use of 1-(4-Ethylphenyl)-3-methyl-2-thioxoimidazolidin-4-one in lab experiments. 1-(4-Ethylphenyl)-3-methyl-2-thioxoimidazolidin-4-one has not been tested in clinical trials, and its safety and efficacy in humans are not known. 1-(4-Ethylphenyl)-3-methyl-2-thioxoimidazolidin-4-one may also have off-target effects, which could complicate its use in scientific research.

Future Directions

There are several future directions for the study of 1-(4-Ethylphenyl)-3-methyl-2-thioxoimidazolidin-4-one. One area of research is the development of 1-(4-Ethylphenyl)-3-methyl-2-thioxoimidazolidin-4-one derivatives with improved biological activities and reduced off-target effects. Another area of research is the testing of 1-(4-Ethylphenyl)-3-methyl-2-thioxoimidazolidin-4-one in clinical trials for the treatment of autoimmune diseases and cancer. The mechanisms of action of 1-(4-Ethylphenyl)-3-methyl-2-thioxoimidazolidin-4-one also need to be further elucidated to better understand its biological activities. Finally, the use of 1-(4-Ethylphenyl)-3-methyl-2-thioxoimidazolidin-4-one in combination with other drugs or therapies should be explored to determine its potential synergistic effects.

Synthesis Methods

The synthesis of 1-(4-Ethylphenyl)-3-methyl-2-thioxoimidazolidin-4-one involves the reaction between 4-ethylbenzaldehyde and thiosemicarbazide in the presence of acetic acid. The resulting product is then oxidized using hydrogen peroxide to form 1-(4-Ethylphenyl)-3-methyl-2-thioxoimidazolidin-4-one. The synthesis of 1-(4-Ethylphenyl)-3-methyl-2-thioxoimidazolidin-4-one has been optimized to improve the yield and purity of the compound, which is important for its use in scientific research.

Scientific Research Applications

1-(4-Ethylphenyl)-3-methyl-2-thioxoimidazolidin-4-one has been extensively studied for its potential therapeutic applications. It has been shown to possess anti-inflammatory, immunomodulatory, and anti-tumor properties. 1-(4-Ethylphenyl)-3-methyl-2-thioxoimidazolidin-4-one has been tested in vitro and in vivo for its ability to inhibit the growth of cancer cells, reduce inflammation, and modulate the immune system. 1-(4-Ethylphenyl)-3-methyl-2-thioxoimidazolidin-4-one has also been studied for its potential use in the treatment of autoimmune diseases, such as rheumatoid arthritis and multiple sclerosis.

properties

IUPAC Name

1-(4-ethylphenyl)-3-methyl-2-sulfanylideneimidazolidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N2OS/c1-3-9-4-6-10(7-5-9)14-8-11(15)13(2)12(14)16/h4-7H,3,8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LVLNCZQLTVMIOP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)N2CC(=O)N(C2=S)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-Ethylphenyl)-3-methyl-2-thioxoimidazolidin-4-one

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